molecular formula C20H19FN2O2 B2806368 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide CAS No. 955712-45-5

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide

Cat. No. B2806368
CAS RN: 955712-45-5
M. Wt: 338.382
InChI Key: ICKQDANCJICZLF-UHFFFAOYSA-N
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Description

The compound “N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzamide” is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a fluorobenzamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroisoquinoline core would likely form a rigid, bicyclic structure. The cyclopropanecarbonyl group would add a three-membered ring to the structure, and the fluorobenzamide group would likely be planar due to the conjugation of the amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The amide group in the fluorobenzamide portion could potentially undergo hydrolysis or other reactions common to amides . The cyclopropane ring in the cyclopropanecarbonyl group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Metabolite Identification and Excretion

One significant application of this compound involves its metabolites. For instance, the metabolites of a related compound, YM758, were identified in human urine, plasma, and feces. This study was crucial for understanding the urinary and hepatic elimination of these metabolites and their transport activity (Umehara et al., 2009).

Synthetic Route Development

The development of a practical and scalable synthetic route for YM758 monophosphate, a related compound, demonstrates another application. This process aimed to avoid unstable intermediates and did not require purification by column chromatography for all steps, improving the overall yield significantly (Yoshida et al., 2014).

Tissue Accumulation Studies

Investigations have been conducted on the accumulation and retention of YM758 and its metabolites in rat tissues. Such studies help understand the localization and potential binding properties of these compounds in biological systems (Umehara et al., 2009).

Synthesis Techniques

Research on the synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines through reductive amination and palladium-catalyzed ethoxyvinylation exemplifies another application. This process allows for a broad range of substituents and high functional group tolerance (Bracher et al., 2021).

Pharmacokinetic and Pharmacodynamic Relationships

Understanding the relationship between exposure to these compounds and their pharmacodynamic effects, such as heart rate reduction, is crucial. This knowledge aids in predicting drug behavior and effectiveness in clinical applications (Umehara et al., 2009).

Antimycobacterial Activity

Studies on similar compounds have shown significant antimycobacterial activities, indicating potential therapeutic applications in treating infections like tuberculosis (Senthilkumar et al., 2008).

Cellular Proliferation Imaging

Compounds like 18F-ISO-1, derived from similar structures, have been evaluated for imaging tumor proliferation in patients, highlighting their potential in cancer diagnosis and treatment planning (Dehdashti et al., 2013).

Hepatic Uptake and Excretion Mechanism

Research has clarified the hepatic uptake and excretion mechanism of YM758 in humans, which is critical for understanding the metabolism and safety profile of these compounds (Umehara et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. It could potentially be used in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-18-4-2-1-3-17(18)19(24)22-16-8-7-13-9-10-23(12-15(13)11-16)20(25)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKQDANCJICZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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